

Fimepinostat preclinical studies cancer models

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Compound Focus: Fimepinostat

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Introduction to Fimepinostat (CUDC-907)

Fimepinostat (development code CUDC-907) is an orally bioavailable, small-molecule inhibitor that simultaneously targets **phosphoinositide 3-kinase (PI3K) class I isoforms and histone deacetylase (HDAC) enzymes** [1]. Its unique molecular structure incorporates the hydroxamate moiety characteristic of HDAC inhibitors within a PI3K inhibitor skeleton, enabling dual-targeting capability from a single agent [2]. This dual mechanism is designed to disrupt two critical oncogenic pathways more effectively than single-agent inhibitors or combination therapies, potentially overcoming compensatory resistance mechanisms while minimizing toxicity and drug-drug interactions [2].

Mechanism of Action and Affected Signaling Pathways

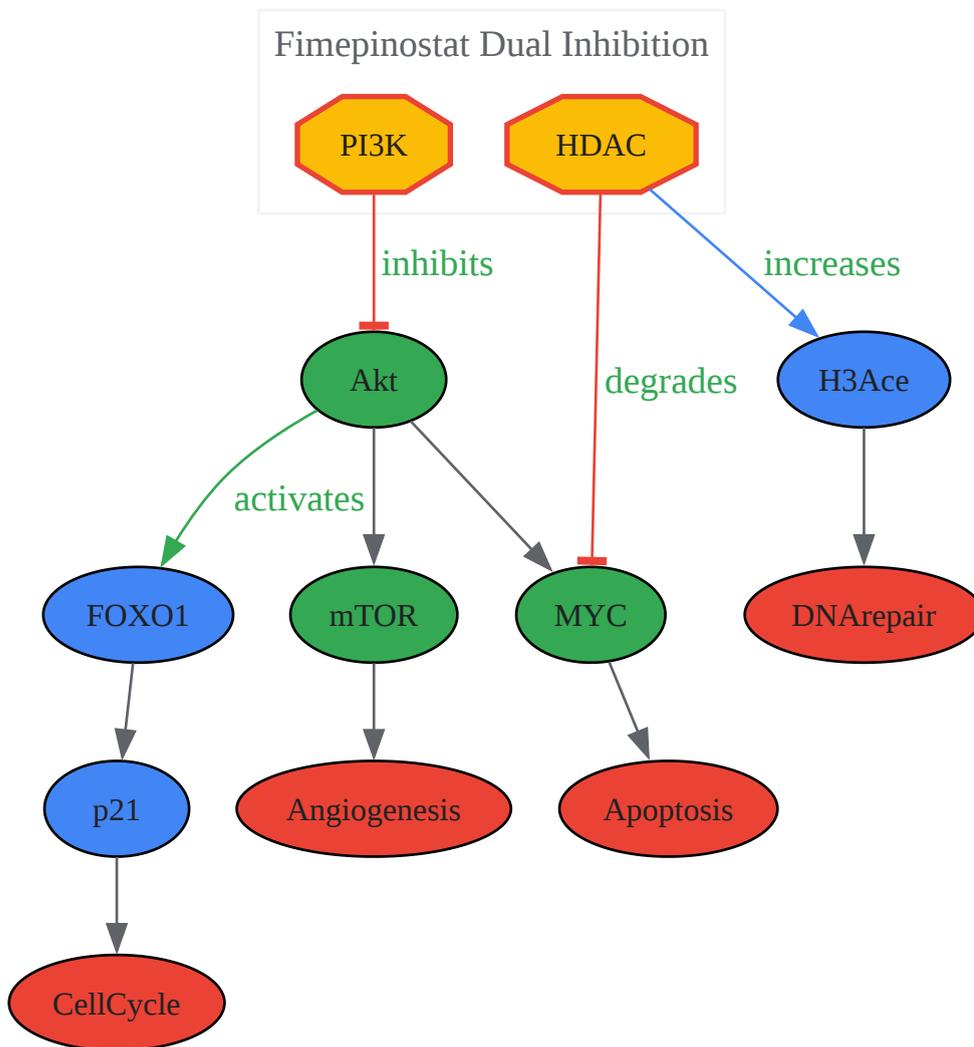
Primary Molecular Targets

Fimepinostat exhibits a broad targeting profile across both HDAC and PI3K enzyme families [1]:

- **HDAC Inhibition:** Targets class I (HDAC1, 2, 3, 8) and class II (HDAC4, 5, 6, 7, 9, 10, 11) histone deacetylases
- **PI3K Inhibition:** Inhibits class I PI3K isoforms (α , β , δ , γ)

Key Affected Signaling Pathways

The diagram below illustrates the core signaling pathways affected by **Fimepinostat** and their functional outcomes in cancer cells:



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Fimepinostat's dual inhibition mechanism and downstream effects.

The simultaneous inhibition of these pathways produces multifaceted anti-cancer effects [3] [4]:

- **Transcriptional Regulation:** HDAC inhibition increases histone acetylation, altering gene expression of tumor suppressors and oncogenes
- **PI3K/AKT/mTOR Suppression:** Blocks this critical proliferation and survival pathway

- **Oncoprotein Downregulation:** Particularly affects MYC transcription factor stability and expression
- **Cell Fate Determination:** Promotes pro-apoptotic signaling while inhibiting survival signals

Preclinical Efficacy Across Cancer Models

Quantitative Summary of In Vitro Efficacy

Table 1: In vitro efficacy of **Fimepinostat** across various cancer types

Cancer Type	Cell Lines Tested	Key Findings	IC ₅₀ Range	Combination Synergy
Glioblastoma [5]	T98G, A172, U251, U87, U373	Dose-dependent proliferation inhibition & apoptosis induction	<50 nM in most lines	Synergistic with temozolomide (CI<1)
Pleural Mesothelioma [2]	22 PM cell lines (18 primary)	Efficacy linked to c-Myc expression; effective in cisplatin-resistant models	Varied across panel	Synergistic with cisplatin
Endometrial Cancer [3]	ECC1, KLE, Ishikawa H, Hec50	PR expression restored; obesity-enhanced efficacy in HFD models	Low nanomolar range	Synergistic with progestins
Non-Small Cell Lung Cancer [4]	A549, H1299	G2/M phase arrest; mitotic catastrophe; YAP/TAZ downregulation	Concentration-dependent	Not assessed
Hepatocarcinoma [6]	HuH-7, BEL-7402, SMMC-7721, SNU-449	PI3K/AKT/mTOR suppression; c-Myc downregulation	Potent inhibition in 3D models	Not assessed

In Vivo Efficacy in Animal Models

Table 2: Summary of in vivo preclinical studies of **Fimepinostat**

Cancer Model	Model System	Dosing Regimen	Key Results	Toxicity
Glioblastoma [5]	U87 xenograft in nude mice	10 mg/kg daily (oral, 21 days)	Significant tumor growth inhibition; enhanced survival with TMZ combination	No reported toxicity
Endometrial Cancer [3]	Xenograft in HFD/NC mice	Protocol per Curis guidelines	Most effective in HFD models; reduced tumor growth & increased survival	Well tolerated
Hepatocarcinoma [6]	Tumor-bearing mouse model	Not specified	Suppressed HCC growth in vivo	Not reported

Key Experimental Protocols and Methodologies

Cell Viability and Proliferation Assessment

Standardized protocols for evaluating **Fimepinostat**'s anti-proliferative effects across studies included [5] [3] [6]:

- **Cell Culture:** 2D monolayer cultures maintained in appropriate media with 10% FBS
- **Drug Treatment:** **Fimepinostat** concentrations typically ranged from 0.1 nM to 500 nM, with 72-hour exposure periods
- **Viability Assays:**
 - **BrdU Incorporation:** Measures DNA synthesis in proliferating cells [5]
 - **WST-1 Colorimetric Assay:** Assesses metabolic activity [3]
 - **CellTiter-Glo 3D Assay:** Specifically for 3D spheroid models [6]
- **IC₅₀ Determination:** Calculated using Probit analysis with SPSS or similar software [6]

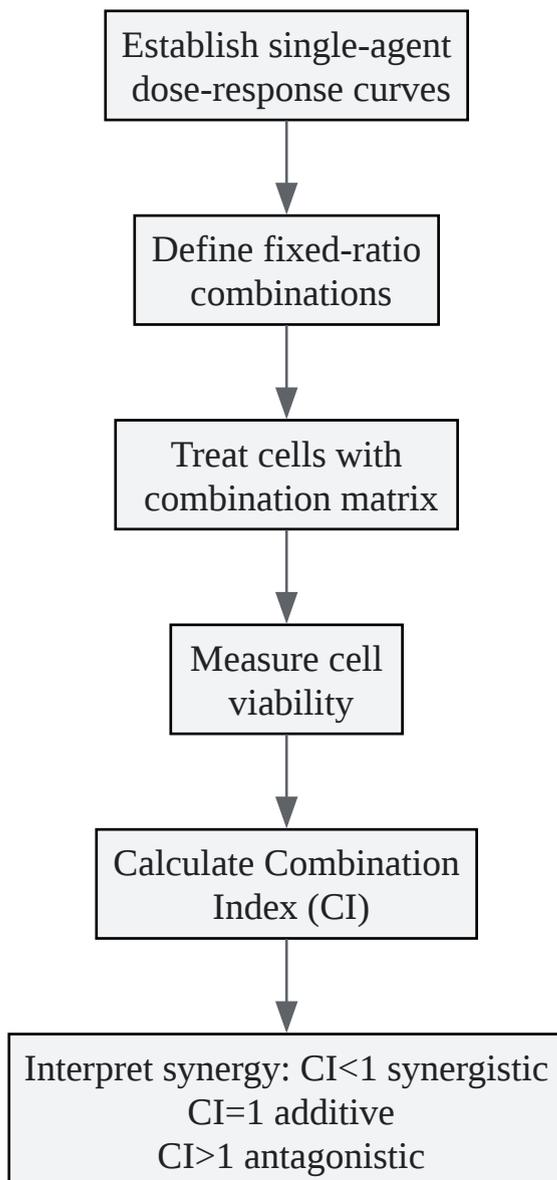
Apoptosis and Cell Death Analysis

Comprehensive apoptosis evaluation employed multiple complementary techniques [5]:

- **Annexin V/7-AAD Staining:** Differentiates early (Annexin V⁺/7-AAD⁻) and late (Annexin V⁺/7-AAD⁺) apoptotic populations
- **Caspase Activity Assays:** Caspase-Glo 3/7 systems to measure executioner caspase activation
- **Western Blot Analysis:** Assessment of Bcl-2 family proteins (Bcl-2, Bcl-xL) and cleavage products

Combination Therapy Assessment

The workflow below outlines the standard approach for evaluating **Fimepinostat** combinations:



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Experimental workflow for combination therapy assessment.

- **Combination Index (CI) Analysis:** Calculated using CompuSyn software with $CI < 1$ indicating synergy [5]
- **Fixed-Ratio Design:** Drugs combined based on their individual dose-response curves [5]
- **SynergyFinder:** Web-based tool for analyzing multi-dose combination effects [3]

3D Culture and Spheroid Models

Advanced model systems provided more physiologically relevant testing platforms [6]:

- **Agarose Microwell Platform:** Fabricated using 3D-printed molds to create non-adhesive surfaces for uniform spheroid formation
- **Spheroid Formation:** 1,500 cells/well seeded in agarose microwell plates
- **Drug Sensitivity Testing:** 3-day treatment followed by CellTiter-Glo 3D viability assessment
- **Primary Cell Incorporation:** Patient-derived HCC cells maintained in hepatocyte culture medium

In Vivo Study Methodologies

Standardized xenograft protocols enabled translational assessment [5] [3]:

- **Model Generation:** Subcutaneous implantation of 5×10^6 cancer cells into immunocompromised mice
- **Randomization:** Animals assigned to treatment groups when tumors reached $\sim 150 \text{ mm}^3$
- **Formulation:** **Fimepinostat** prepared in 30% Captisol per Curis guidelines [3]
- **Endpoint Analysis:** Tumor volume measurement, survival monitoring, and biomarker assessment

Biomarker Correlations and Predictive Markers

MYC as a Predictive Biomarker

Multiple studies identified MYC status as a key determinant of **Fimepinostat** sensitivity [2]:

- **MYC Amplification:** Cell lines with MYC copy number gain or amplification showed significantly higher sensitivity

- **Expression Correlation:** c-Myc protein expression levels predicted response magnitude
- **Mechanistic Basis:** **Fimepinostat** simultaneously reduces MYC transcription and enhances proteasomal degradation of c-Myc protein

Pathway Modulation Biomarkers

Treatment response correlates with specific pathway modifications [3]:

- **PI3K/AKT/mTOR Pathway:** Rapid reduction in p-AKT, p-rS6, and p-4EBP1
- **Epigenetic Markers:** Increased acetylated histone H3 (H3Ace) levels
- **Apoptotic Markers:** Caspase-3/7 activation and Bcl-2 downregulation
- **Cell Cycle Regulators:** p21 upregulation and FOXO1 activation

Metabolic and Serum Biomarkers

- **IGF-1 Reduction:** Serum IGF-1 levels decreased following treatment, potentially serving as a surrogate marker [3]
- **Obesity Context:** Enhanced efficacy in high-fat diet models suggests metabolic context influences response [3]

Discussion and Research Implications

The compiled preclinical data demonstrates that **Fimepinostat** exerts broad anti-cancer activity through its dual-pathway inhibition. Several strategic advantages emerge from these findings:

Research Applications

- **Combination Therapy Development:** Strong rationale for combining with standard chemotherapeutics (temozolomide, cisplatin) and hormonal therapies (progestins)
- **Biomarker-Driven Models:** MYC-amplified models represent priority targets for further investigation
- **Treatment-Resistant Settings:** Demonstrated efficacy in cisplatin-resistant mesothelioma and progestin-resistant endometrial cancer models

Translational Considerations

The consistent activity at nanomolar concentrations across diverse cancer types suggests a favorable potency profile for clinical development. The oral bioavailability and acceptable toxicity profile in preclinical models further support its translational potential.

Conclusion

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